2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride
Description
Structural Characterization of 2-[(2S)-Azetidin-2-yl]propan-2-ol Hydrochloride
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound is characterized by a four-membered azetidine ring system bearing a tertiary alcohol substituent at the 2-position. The compound exhibits the molecular formula C₆H₁₃NO·ClH with a molecular weight of 151.634 grams per mole. The structural framework consists of an azetidine heterocycle substituted with a 2-methylpropan-2-ol moiety, creating a chiral center at the ring carbon bearing the alcohol-containing substituent. This molecular arrangement establishes the foundation for the compound's stereochemical properties and three-dimensional conformation.
The hydrochloride salt form represents the protonated state of the azetidine nitrogen, which significantly influences the compound's physical properties and crystalline structure. The presence of the chloride counterion creates ionic interactions that affect the molecular packing and crystal lattice arrangements. The stereochemical designation (2S) indicates the absolute configuration at the chiral center according to Cahn-Ingold-Prelog nomenclature rules, establishing the spatial arrangement of substituents around the stereogenic carbon atom.
The tertiary alcohol functionality introduces additional hydrogen bonding capabilities, contributing to the compound's structural complexity and intermolecular interactions. The geminal dimethyl groups on the alcohol-bearing carbon create significant steric bulk, influencing the overall molecular conformation and potentially affecting the puckering of the azetidine ring system. These structural features combine to create a molecule with distinct three-dimensional properties that distinguish it from other azetidine derivatives.
X-ray Crystallographic Analysis of Azetidine Ring System
Crystallographic studies of azetidine-containing compounds have revealed important structural characteristics of four-membered nitrogen heterocycles. Research on related azetidine derivatives has demonstrated that the azetidine ring typically adopts a puckered conformation to minimize ring strain inherent in the four-membered ring system. The ring puckering in azetidine structures generally involves one carbon atom displaced from the plane formed by the other three ring atoms, creating a butterfly-like conformation that reduces torsional strain.
X-ray diffraction analysis of structurally related azetidine compounds has shown that substitution patterns significantly influence the ring geometry and overall molecular conformation. In cis-substituted azetidine derivatives, the rigid geometry of the four-membered ring constrains the spatial arrangement of substituents, creating distinct steric environments. The crystal structures reveal that the azetidine ring system presents substituents in specific orientations relative to the ring plane, with implications for molecular recognition and intermolecular interactions.
Crystallographic data from azetidine-containing molecules indicates that the nitrogen atom in the ring typically exhibits pyramidal geometry, with the lone pair occupying a distinct spatial position. The C-N bond lengths within the azetidine ring are generally shorter than those in larger ring systems due to the increased s-character resulting from the strained ring geometry. These structural parameters contribute to the unique chemical and physical properties of azetidine derivatives compared to their five- and six-membered ring analogs.
The presence of heteroatoms and polar substituents in azetidine structures often leads to extensive hydrogen bonding networks in the crystalline state, as observed in various azetidine derivatives studied by X-ray crystallography. These intermolecular interactions significantly influence the crystal packing and can provide insights into the preferred conformations and molecular arrangements of related compounds including this compound.
Configuration-Specific Properties of (2S) Stereoisomer
The (2S) stereoisomer of this compound exhibits specific configurational properties that distinguish it from its enantiomeric counterpart. The compound is identified by the Chemical Abstracts Service number 935669-11-7 and demonstrates characteristic spectroscopic and physical properties associated with its absolute configuration. The (S) configuration at the 2-position of the azetidine ring establishes a specific spatial arrangement of the alcohol-containing substituent relative to the ring nitrogen and other ring carbons.
The stereochemical configuration influences the compound's three-dimensional structure through conformational preferences and steric interactions. The (2S) configuration creates a defined relationship between the azetidine ring geometry and the orientation of the tertiary alcohol substituent, affecting the overall molecular shape and potential intermolecular interactions. This configurational specificity is particularly important in systems where molecular recognition or stereoselective processes are involved.
The melting point, solubility characteristics, and crystalline properties of the (2S) stereoisomer reflect its specific molecular architecture and hydrogen bonding capabilities. The compound requires refrigerated storage conditions, suggesting thermal sensitivity that may be related to its conformational flexibility or the stability of its hydrogen bonding networks. The purity specifications typically achieved for this stereoisomer indicate successful synthetic methods for obtaining enantiomerically enriched material.
Spectroscopic analysis of the (2S) stereoisomer reveals characteristic patterns consistent with its stereochemical assignment. Nuclear magnetic resonance spectroscopy provides definitive evidence for the configuration through coupling patterns, chemical shifts, and integration ratios that reflect the specific spatial arrangement of atoms within the molecule. The InChI key AISKZCFQZZIZHH-NUBCRITNSA-N provides a unique identifier for this specific stereoisomer, distinguishing it from other configurational isomers and related compounds.
Comparative Analysis with (2R) Enantiomeric Form
The comparative analysis between the (2S) and (2R) enantiomers of 2-[(azetidin-2-yl]propan-2-ol hydrochloride reveals significant structural and physical property differences arising from their opposite absolute configurations. The (2R) enantiomer, identified by Chemical Abstracts Service number 2173637-17-5, possesses the same molecular formula and molecular weight but exhibits distinct three-dimensional arrangements that affect its overall properties. Both enantiomers share the molecular weight of approximately 151.64 grams per mole, confirming their identical atomic composition while differing in spatial configuration.
The stereochemical relationship between these enantiomers creates mirror-image molecular structures that cannot be superimposed upon one another. This fundamental difference in three-dimensional arrangement affects how each enantiomer interacts with chiral environments, including crystalline lattices, biological systems, and other chiral molecules. The (2R) configuration represents the opposite spatial arrangement of substituents around the chiral center compared to the (2S) form, creating distinct conformational preferences and molecular geometries.
Physical properties such as optical rotation, crystalline structure, and melting behavior may differ between the two enantiomers when measured in chiral environments or when forming diastereomeric salts with chiral counterions. However, in achiral environments, both enantiomers exhibit identical melting points, boiling points, and solubility characteristics in achiral solvents. The InChI key for the (2R) enantiomer (AISKZCFQZZIZHH-NUBCRITNSA-N) differs from that of the (2S) form in the stereochemical designation portion, reflecting their enantiomeric relationship.
The synthetic accessibility and commercial availability of both enantiomers indicate established methods for their stereoselective preparation or resolution. The comparable purity levels achieved for both forms suggest similar synthetic challenges and purification requirements. The identical storage requirements under refrigerated conditions reflect similar thermal stability profiles, consistent with their enantiomeric relationship and identical molecular frameworks.
Properties
IUPAC Name |
2-[(2S)-azetidin-2-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKZCFQZZIZHH-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Hydroxyl Group: The hydroxyl group at the 2-position of the azetidine ring can be introduced through various methods, including reduction of ketones or aldehydes, or through substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The azetidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride serves as a building block for synthesizing more complex molecules. It is also utilized as a reagent in various chemical reactions, facilitating the development of new compounds .
Biology
The compound is studied for its potential biological activity , particularly its interactions with biomolecules. Research indicates that it may modulate nicotinic acetylcholine receptors (nAChRs), which are crucial in various central nervous system (CNS) disorders such as depression and anxiety .
Medicine
Ongoing research explores its therapeutic applications , particularly as a precursor for pharmaceutical compounds. Its potential antidepressant effects have been highlighted, with studies showing that compounds similar to 2-[(2S)-azetidin-2-yl]propan-2-ol exhibit anxiolytic properties in animal models .
Neuropharmacological Effects
A study focusing on nicotinic ligands demonstrated that compounds similar to 2-[(2S)-azetidin-2-yl]propan-2-ol can have significant effects on nAChRs, suggesting their potential use in treating CNS disorders .
Table 1: Summary of Pharmacological Findings
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Toxicity Level | Low |
| Pharmacokinetic Profile | Favorable absorption |
Antidepressant Potential
Research has shown that this compound may have antidepressant-like effects due to its antagonistic action on α4β2*-nAChRs. In animal studies, it demonstrated significant reductions in anxiety-like behaviors, indicating its potential as a therapeutic agent for mood disorders .
Industrial Applications
In industry, this compound is used as an intermediate in the production of various chemicals and materials. Its unique properties make it valuable for developing new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Variants
- (R)-2-(Azetidin-2-yl)propan-2-ol Hydrochloride (CAS: 2173637-17-5):
Azetidine Derivatives with Alternative Substitutions
- 2-(Azetidin-3-yl)propan-2-ol Hydrochloride (CAS: 1421033-80-8): Structural isomer with azetidine substitution at the 3-position. Similarity score: 0.76 (vs.
- 2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol Hydrochloride (CAS: 1461709-27-2):
Pyrrolidine-Based Analogues
Pyrrolidine derivatives (five-membered rings) exhibit distinct conformational flexibility and reduced ring strain compared to azetidines:
Piperidine and Other Heterocyclic Derivatives
- 3-Methylpiperidin-4-ol Hydrochloride (CAS: 373603-88-4):
Physicochemical and Functional Comparisons
| Property | Target Compound | (R)-Azetidine Enantiomer | 2-(Pyrrolidin-2-yl) Derivative | Triazole-Azetidine Hybrid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 151.63 | 151.63 | 165.64 | 218.69 |
| Ring Size | 4-membered (azetidine) | 4-membered | 5-membered (pyrrolidine) | 4-membered + triazole |
| Key Functional Groups | Secondary alcohol, HCl salt | Secondary alcohol, HCl salt | Secondary alcohol, HCl salt | Triazole, secondary alcohol |
| Purity | >97% | >97% | 97% | Not specified |
| Similarity Score | 0.76 | 0.76 | 0.75 | 0.74 |
Biological Activity
2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride, often referred to as (S)-2-(azetidin-2-yl)propan-2-ol, is a chiral compound notable for its azetidine ring and secondary alcohol functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and therapeutic applications.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Neuropharmacological Effects
Research indicates that (S)-2-(azetidin-2-yl)propan-2-ol exhibits significant biological activities, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are pivotal in various central nervous system (CNS) disorders, including depression and anxiety.
Case Study: Antidepressant Potential
A study highlighted the role of nicotinic ligands in treating depression. Specifically, compounds similar to (S)-2-(azetidin-2-yl)propan-2-ol were shown to have anxiolytic and antidepressant-like effects in animal models. These effects were attributed to their antagonistic action on α4β2*-nAChRs, suggesting that (S)-2-(azetidin-2-yl)propan-2-ol may share similar therapeutic potential .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of (S)-2-(azetidin-2-yl)propan-2-ol has been assessed through various studies. In preclinical models, it demonstrated favorable absorption characteristics and acceptable safety profiles. Acute and chronic toxicity studies indicated that the compound was well-tolerated in mice, rats, and dogs .
Table 2: Summary of Pharmacokinetic Findings
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | Not specified |
| Toxicity Level | Low |
Synthesis Methods
The synthesis of (S)-2-(azetidin-2-yl)propan-2-ol can be achieved through several methods, including the Horner–Wadsworth–Emmons reaction. This method is reliable for preparing substituted alkene products from aldehydes and ketones .
Synthetic Route Example
- Starting Materials : Azetidinone and phosphonate ester.
- Reaction Conditions : Conducted under basic conditions using sodium hydride in dry THF.
- Purification : The product is purified through flash column chromatography.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: A common synthesis involves nucleophilic substitution or ring-opening reactions using (2S)-azetidine precursors. For example, reacting (2S)-azetidin-2-ylmethanol with acetone under anhydrous conditions in the presence of HCl gas can yield the hydrochloride salt. Catalyst choice (e.g., Lewis acids) and solvent selection (e.g., tetrahydrofuran) are critical for minimizing side reactions like hydrolysis or racemization. Reaction temperatures below 0°C are recommended to preserve stereochemical integrity . Purity (>98%) is typically achieved via recrystallization from ethanol/water mixtures.
Q. Q2. How can researchers characterize the stereochemical configuration and enantiomeric excess of this compound?
Methodological Answer: Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) is effective for resolving enantiomers. Coupled with polarimetric detection or mass spectrometry, this method quantifies enantiomeric excess (ee). X-ray crystallography of derivatives (e.g., co-crystals with tartaric acid) provides definitive confirmation of the (2S) configuration. Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements of the azetidine ring and hydroxyl groups .
Q. Q3. What are the key physicochemical properties influencing solubility and stability in experimental settings?
Methodological Answer: The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) due to ionic dissociation. However, hygroscopicity requires storage under inert gas or desiccated conditions. Thermal stability is limited (decomposition >150°C), necessitating low-temperature storage (-20°C). Aqueous solutions are stable at pH 3–5; alkaline conditions trigger azetidine ring hydrolysis. UV-Vis spectroscopy (λ_max ~210 nm) monitors degradation products .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across studies, particularly regarding receptor binding affinities?
Methodological Answer: Discrepancies often arise from impurities (e.g., residual solvents or diastereomers) or assay conditions (e.g., buffer ionic strength). Rigorous batch-to-batch QC via LC-MS and ¹H/¹³C NMR ensures compound integrity. Orthogonal binding assays (e.g., SPR, radioligand displacement) with standardized cell lines (HEK293 vs. CHO) reduce variability. Meta-analysis of published IC₅₀ values using clustering algorithms (e.g., PCA) identifies outliers linked to methodological differences .
Q. Q5. What advanced analytical techniques are recommended for studying metabolic stability and in vitro pharmacokinetics?
Methodological Answer: Use hepatocyte microsomal incubations with LC-HRMS to identify phase I/II metabolites. Stable isotope labeling (e.g., ¹⁵N-azetidine) tracks metabolic pathways. For blood-brain barrier permeability, employ parallel artificial membrane permeability assays (PAMPA) with logP values calibrated against in vivo data. Computational modeling (e.g., molecular dynamics simulations) predicts binding to cytochrome P450 enzymes, aiding in structure-activity relationship (SAR) optimization .
Q. Q6. How does the azetidine ring’s conformational flexibility impact its interaction with biological targets, and how can this be experimentally quantified?
Methodological Answer: Variable-temperature NMR (VT-NMR) and rotational-echo double-resonance (REDOR) solid-state NMR measure ring puckering dynamics. Free energy perturbation (FEP) calculations correlate conformational states with binding entropy/enthalpy. Crystallographic B-factors in protein-ligand complexes (e.g., with GPCRs) quantify rigidity. Replacements with pyrrolidine or piperidine analogs in SAR studies reveal steric and electronic contributions .
Methodological Challenges and Solutions
Q. Q7. What strategies mitigate racemization during prolonged synthetic steps or storage?
Methodological Answer: Racemization is minimized by avoiding protic solvents (e.g., methanol) and high temperatures. Use of chiral auxiliaries (e.g., Evans oxazolidinones) during intermediate steps stabilizes the stereocenter. Storage as a lyophilized solid under argon, rather than in solution, preserves configuration. Periodic chiral HPLC analysis tracks ee over time .
Q. Q8. How can researchers validate the absence of genotoxic impurities in batches intended for in vivo studies?
Methodological Answer: Follow ICH M7 guidelines using Ames test-compatible bacterial strains (e.g., Salmonella typhimurium TA98/TA100) with metabolic activation. LC-MS/MS detects impurities at ppm levels, focusing on alkylating agents (e.g., residual epichlorohydrin). Accelerated stability studies (40°C/75% RH for 6 months) predict long-term impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
